molecular formula C28H20N2 B3047610 Tetraphenylpyrimidine CAS No. 14277-91-9

Tetraphenylpyrimidine

Cat. No. B3047610
CAS RN: 14277-91-9
M. Wt: 384.5 g/mol
InChI Key: LQOXNYBVBRTLFL-UHFFFAOYSA-N
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Description

Tetraphenylpyrimidine (TPPM) is a compound that has been studied in the context of aggregation-induced emission (AIE), a phenomenon where a substance emits light upon aggregation . TPPM-based AIEgens (AIE-active luminogens) have been designed and prepared under mild reaction conditions . These AIEgens show aggregation-enhanced emission (AEE) characteristics .


Synthesis Analysis

The synthesis of TPPM-based AIEgens is done according to the AIE mechanism of restriction of intramolecular motion . The exact method of synthesis is not specified in the available sources.


Molecular Structure Analysis

The molecular structure of TPPM involves a central pyrimidine ring . High-frequency bending vibrations in this ring dominate the nonradiative decay channels .


Chemical Reactions Analysis

TPPM-based AIEgens exhibit aggregation-enhanced emission (AEE) characteristics . This is due to the restriction of intramolecular motion, which is a key mechanism in AIE .


Physical And Chemical Properties Analysis

TPPM-based AIEgens have good thermo-, photo-, and chemostabilities . They also have the ability to detect explosives with super-amplification quenching effects .

Scientific Research Applications

1. Pharmaceutical Applications

Tetraphenylpyrimidine and its derivatives have been studied for their potential in various pharmaceutical applications. For instance, the oral fluoropyrimidine S-1, which includes a 5-fluorouracil (5-FU) prodrug (tegafur), a dihydropyrimidine dehydrogenase inhibitor, and an inhibitor of orotate phosphoribosyltransferase, has been developed to improve the feasibility and therapeutic index of 5-FU administered orally. This compound has shown promising results in treating advanced malignancies, with partial responses observed in patients with fluoropyrimidine- and irinotecan-resistant colorectal carcinoma (Chu et al., 2004).

2. Synthesis and Biological Investigation

The synthesis of tetraphenylpyrimidine derivatives has been a subject of interest due to their wide range of pharmaceutical and agrochemical uses. These compounds have been synthesized under various conditions and used to treat conditions like hyperlipidemia, depression, glaucoma, and cardiac arrhythmias (Scapin et al., 2013). Additionally, tetrahydropyridopyrimidinone derivatives have been synthesized and evaluated as potential multireceptor atypical antipsychotics. These derivatives show promise due to their potent activities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors (Xiamuxi et al., 2017).

3. Eco-friendly Synthesis and Antimicrobial Applications

There has been a focus on eco-friendly synthesis methods for tetraphenylpyrimidine derivatives. A novel synthesis of 1,2,3-triazole fused 2-aminopyrimidine hybrids, which exhibit significant antibacterial activity, was achieved using water as a green solvent (Nagarajan et al., 2014).

4. Environmental and Toxicity Studies

The environmental impact and toxicity of pharmaceuticals containing tetraphenylpyrimidine derivatives have been studied. For instance, the aquatic toxicity of several pharmaceuticals, including derivatives of pyrimidine, was examined, revealing potential environmental concerns and the need for further investigation (Kim et al., 2007).

Mechanism of Action

The mechanism of action of TPPM-based AIEgens involves the restriction of intramolecular motion . This leads to aggregation-enhanced emission (AEE), allowing these compounds to emit light when they aggregate .

Future Directions

TPPM-based AIEgens have potential for wide use due to their easy preparation and good stability . They could be particularly useful in the development of new AIEgens to further promote the research area of aggregation-induced emission .

properties

IUPAC Name

2,4,5,6-tetraphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-28(24-19-11-4-12-20-24)30-27(25)23-17-9-3-10-18-23/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOXNYBVBRTLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508719
Record name Tetraphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraphenylpyrimidine

CAS RN

14277-91-9
Record name Tetraphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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